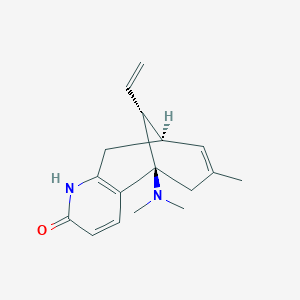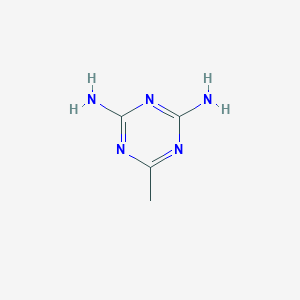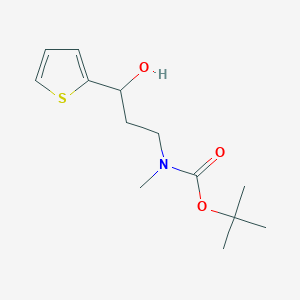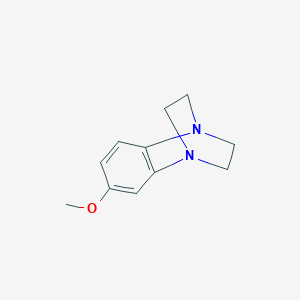
6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline (MEQ) is a synthetic compound that has been widely used in scientific research. It belongs to the class of quinoxaline derivatives and is structurally similar to the endogenous neurotransmitter glutamate. MEQ has been shown to have a range of effects on the central nervous system, including modulating synaptic transmission and plasticity.
Mechanism Of Action
6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. NMDA receptors play a key role in synaptic transmission and plasticity, and their activation is involved in learning and memory processes. By blocking the activity of NMDA receptors, 6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline can modulate these processes and alter the strength of synaptic connections.
Biochemical And Physiological Effects
6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline has been shown to have a range of biochemical and physiological effects. It has been shown to modulate synaptic transmission and plasticity in the hippocampus, which is a brain region involved in learning and memory processes. 6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline has also been shown to have neuroprotective effects, protecting against the toxic effects of glutamate and other excitatory neurotransmitters. Additionally, 6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in the brain.
Advantages And Limitations For Lab Experiments
6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline has several advantages as a research tool. It is relatively easy to synthesize and is readily available from commercial sources. Additionally, it has a well-characterized mechanism of action and has been extensively studied in vitro and in vivo. However, there are also limitations to its use. 6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline is not selective for the NMDA receptor and can also block other types of glutamate receptors. Additionally, 6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline has been shown to have some toxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for 6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline research. One area of interest is the development of more selective NMDA receptor antagonists, which could be used to study the specific roles of different glutamate receptor subtypes in synaptic transmission and plasticity. Additionally, 6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline and other NMDA receptor antagonists have shown promise as potential therapeutic agents for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke. Further research is needed to explore the potential therapeutic applications of these compounds and to develop more effective treatments for these disorders.
Conclusion
6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline is a synthetic compound that has been widely used in scientific research. It acts as a selective antagonist of the NMDA receptor and has been shown to have a range of effects on the central nervous system. 6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline has been used to study the mechanisms of synaptic transmission and plasticity, as well as the potential therapeutic applications of NMDA receptor antagonists. While there are limitations to its use, 6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline remains a valuable research tool and has the potential to lead to new insights into the functioning of the brain and the development of new treatments for neurological disorders.
Synthesis Methods
6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline can be synthesized using a variety of methods. One common method involves the reaction of 2,3-dimethoxybenzaldehyde with ethyl glyoxylate in the presence of a base. The resulting product is then reduced using sodium borohydride to yield 6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline. Other methods involve the use of different starting materials and reaction conditions.
Scientific Research Applications
6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline has been used extensively in scientific research, particularly in the field of neuroscience. It has been used to study the mechanisms of synaptic transmission and plasticity, as well as the role of glutamate receptors in these processes. 6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline has also been used to investigate the effects of various drugs and compounds on the central nervous system, including the potential therapeutic applications of these compounds.
properties
CAS RN |
122077-86-5 |
|---|---|
Product Name |
6-Methoxy-2,3-dihydro-1,4-ethanoquinoxaline |
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4-methoxy-1,8-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene |
InChI |
InChI=1S/C11H14N2O/c1-14-9-2-3-10-11(8-9)13-6-4-12(10)5-7-13/h2-3,8H,4-7H2,1H3 |
InChI Key |
JXGWTEQLCZEZRC-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N3CCN2CC3 |
Canonical SMILES |
COC1=CC2=C(C=C1)N3CCN2CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




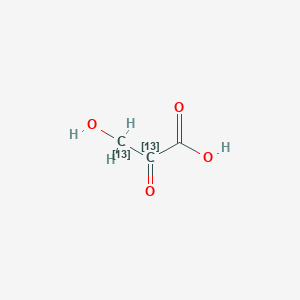

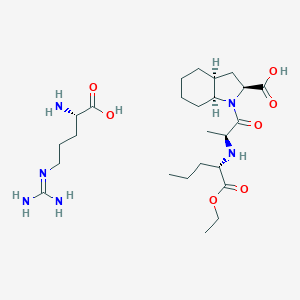



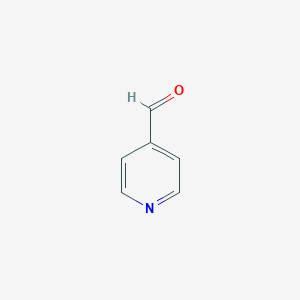
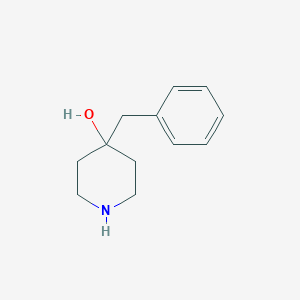

![Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI)](/img/structure/B46235.png)
